Cas no 114717-14-5 (3-Imidazolyl-L-alanine)

3-Imidazolyl-L-alanine 化学的及び物理的性質
名前と識別子
-
- 3-Imidazolyl-L-alanine
- (S)-2-Amino-3-(imidazol-1-yl)propanoic acid
- L-Β-IMIDAZOLYL ALANINE
- (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid
- (S)-2-amino-3-(1H-imidazol-1-yl)propionic acid
- (S)-2-amino-3-(imidazol-1-yl)propionic acid
- L-Isohistidine
- L-SS-IMIDAZOLYL ALANINE
- Ccris 7951
- FWBXNMSLCRNZOV-YFKPBYRVSA-N
- (S)-2-((1H-imidazol-1-yl)amino)propanoic acid
- 114717-14-5
- (2S)-2-amino-3-imidazol-1-ylpropanoic acid
- ?-Imidazolyl-L-Ala
- SCHEMBL8241715
- AC-4466
- (S)-2-amino-3-(1H-imidazol-1-yl)propanoicacid
- AKOS006277774
- 1H-Imidazole-1-propanoic acid, alpha-amino-, (alphaS)-
- 3-(1-imidazolyl)-(s)-alanine
- beta-Imidazolyl-L-Ala
-
- MDL: MFCD02752724
- インチ: 1S/C6H9N3O2/c1-5(6(10)11)8-9-3-2-7-4-9/h2-5,8H,1H3,(H,10,11)/t5-/m0/s1
- InChIKey: FWBXNMSLCRNZOV-YFKPBYRVSA-N
- ほほえんだ: C1=CN(C[C@@H](C(=O)O)N)C=N1
計算された属性
- せいみつぶんしりょう: 155.06900
- どういたいしつりょう: 155.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.6
- トポロジー分子極性表面積: 81.1Ų
じっけんとくせい
- 密度みつど: 1.44
- ふってん: 417.3°C at 760 mmHg
- フラッシュポイント: 206.2°C
- 屈折率: 1.631
- PSA: 81.14000
- LogP: -0.00470
3-Imidazolyl-L-alanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA19370-100mg |
1H-Imidazole-1-propanoic acid, α-amino-, (αS)- |
114717-14-5 | 100mg |
$1203.00 | 2024-04-20 | ||
eNovation Chemicals LLC | D541812-1g |
(S)-2-Amino-3-(imidazol-1-yl)propanoic acid |
114717-14-5 | 95% | 1g |
$910 | 2025-02-21 | |
eNovation Chemicals LLC | D541812-1g |
(S)-2-Amino-3-(imidazol-1-yl)propanoic acid |
114717-14-5 | 95% | 1g |
$910 | 2024-08-03 | |
eNovation Chemicals LLC | D541812-1g |
(S)-2-Amino-3-(imidazol-1-yl)propanoic acid |
114717-14-5 | 95% | 1g |
$910 | 2025-02-20 |
3-Imidazolyl-L-alanine 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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6. Book reviews
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
3-Imidazolyl-L-alanineに関する追加情報
Introduction to 3-Imidazolyl-L-alanine (CAS No. 114717-14-5)
3-Imidazolyl-L-alanine, identified by the Chemical Abstracts Service Number (CAS No.) 114717-14-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidazole derivative class, a heterocyclic structure known for its broad range of biological activities and utility in medicinal chemistry. The integration of the imidazole moiety with the L-alanine backbone confers unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The structural motif of 3-Imidazolyl-L-alanine combines the versatility of the imidazole ring with the physiological relevance of L-alanine. Imidazole derivatives are widely recognized for their roles as enzyme inhibitors, receptor ligands, and intermediates in the synthesis of bioactive molecules. In contrast, L-alanine, an essential amino acid, participates in various metabolic pathways and is a common component in peptide-based therapeutics. The synergistic combination of these two structural elements in 3-Imidazolyl-L-alanine suggests potential applications in modulating biological processes at both molecular and systemic levels.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 3-Imidazolyl-L-alanine as a lead compound in the design of novel pharmacophores. Studies have demonstrated that the imidazole ring can interact with target proteins through hydrogen bonding, hydrophobic interactions, and π-stacking, while the L-alanine moiety enhances solubility and metabolic stability. These characteristics make 3-Imidazolyl-L-alanine an attractive candidate for further optimization into drug candidates targeting neurological disorders, inflammatory conditions, and infectious diseases.
One of the most compelling aspects of 3-Imidazolyl-L-alanine is its potential role in modulating enzyme activity. For instance, research has shown that imidazole derivatives can inhibit metalloproteinases, which are overexpressed in cancer cell proliferation and tissue degradation. The presence of L-alanine may further enhance binding affinity by improving the compound's bioavailability and reducing off-target effects. Such findings have prompted investigations into derivatives of 3-Imidazolyl-L-alanine as inhibitors of enzymes like matrix metalloproteinase-9 (MMP-9) and cathepsin B.
In addition to its enzymatic interactions, 3-Imidazolyl-L-alanine has been explored as a precursor in the synthesis of more complex bioactive molecules. The imidazole ring serves as a versatile handle for further functionalization via cross-coupling reactions, allowing chemists to introduce diverse substituents that can fine-tune pharmacological properties. For example, palladium-catalyzed C-H activation strategies have been employed to append aryl or heteroaryl groups to the imidazole core, generating novel scaffolds with enhanced binding affinity to biological targets.
The pharmaceutical industry has also shown interest in 3-Imidazolyl-L-alanine as a building block for peptide mimetics. By replacing L-alanine with other amino acid residues or mimetics, researchers can develop constrained peptides that exhibit improved pharmacokinetic profiles while retaining biological activity. This approach has been particularly successful in designing peptidomimetics targeting growth factor receptors and neurotransmitter receptors.
From a synthetic chemistry perspective, 3-Imidazolyl-L-alanine exemplifies the growing importance of interdisciplinary collaboration between organic chemists and biochemists. The synthesis of this compound requires careful consideration of stereochemistry and regioselectivity to ensure optimal biological activity. Recent reports highlight innovative synthetic routes that leverage transition-metal catalysis and flow chemistry to improve yield and scalability.
Evaluation of 3-Imidazolyl-L-alanine in preclinical models has revealed promising results regarding its potential therapeutic applications. In vitro studies have demonstrated inhibitory effects on key enzymes involved in inflammation and oxidative stress, suggesting its utility in treating chronic inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders like Alzheimer's disease. Furthermore, preliminary animal studies indicate that derivatives of 3-Imidazolyl-L-alanine may exhibit neuroprotective properties by modulating glutamate receptor activity.
The development of 3-Imidazolyl-L-alanine into clinical candidates also underscores the importance of structure-activity relationship (SAR) studies. By systematically varying substituents on both the imidazole ring and L-alanine moiety, researchers can identify key structural features responsible for biological activity while minimizing toxicity. This iterative process is essential for translating laboratory findings into safe and effective therapeutics.
Future directions for research on 3-Imidazolyl-L-alanine include exploring its potential as an antimicrobial agent or antiviral agent. The imidazole scaffold is known to interact with nucleic acids and proteins involved in microbial metabolism, making it a promising candidate for combating drug-resistant pathogens. Additionally, computational methods such as virtual screening can accelerate the discovery process by identifying novel derivatives with enhanced pharmacological profiles.
In conclusion,3-Imidazolyl-L-alanine (CAS No. 114717-14-5) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile biological activities. Its combination of an imidazole ring with L-alanine provides a rich foundation for designing next-generation therapeutics targeting diverse diseases. As research continues to uncover new applications for this compound,3-Imidazolyl-L-Alanine is poised to play an increasingly important role in drug discovery and development efforts worldwide.
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